Cas no 2219408-20-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a pyridinyl-substituted cyclobutane scaffold. Its key advantages include structural rigidity due to the cyclobutane core, which can enhance conformational control in peptide design, and the presence of a pyridinyl moiety, offering potential for coordination or hydrogen-bonding interactions. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for developing constrained peptidomimetics or bioactive analogs, where precise spatial arrangement and functional group positioning are critical. Its synthetic utility lies in its ability to introduce both steric and electronic diversity into peptide backbones.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid structure
2219408-20-3 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
CAS番号:2219408-20-3
MF:C25H22N2O4
メガワット:414.453186511993
CID:5897892
PubChem ID:165606207

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
    • EN300-1708098
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
    • 2219408-20-3
    • インチ: 1S/C25H22N2O4/c28-23(29)16-13-25(14-16,22-11-5-6-12-26-22)27-24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,16,21H,13-15H2,(H,27,30)(H,28,29)
    • InChIKey: JBGSDYNOLIGIDD-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CC(C2C=CC=CN=2)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 414.15795719g/mol
  • どういたいしつりょう: 414.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 654
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1708098-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
0.1g
$2963.0 2023-09-20
Enamine
EN300-1708098-1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
1g
$3368.0 2023-09-20
Enamine
EN300-1708098-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
1g
$3368.0 2023-06-04
Enamine
EN300-1708098-10g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
10g
$14487.0 2023-09-20
Enamine
EN300-1708098-5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
5g
$9769.0 2023-09-20
Enamine
EN300-1708098-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
2.5g
$6602.0 2023-09-20
Enamine
EN300-1708098-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
0.25g
$3099.0 2023-09-20
Enamine
EN300-1708098-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
10g
$14487.0 2023-06-04
Enamine
EN300-1708098-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
0.5g
$3233.0 2023-09-20
Enamine
EN300-1708098-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
2219408-20-3
0.05g
$2829.0 2023-09-20

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic Acid (CAS No: 2219408-20-3)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2219408-20-3, represents a novel molecular entity with a unique structural framework that combines elements of fluorene and pyridine moieties. The presence of these heterocyclic groups, along with the protective group methoxycarbonyl, suggests potential applications in the synthesis of bioactive molecules and drug candidates.

The structural composition of this compound is characterized by a cyclobutane core, which is a common motif in medicinal chemistry due to its ability to introduce conformational constraints and enhance binding affinity. The amino group at the cyclobutane ring, further functionalized with a fluoren-9-ylmethoxycarbonyl moiety, provides a site for further derivatization and interaction with biological targets. Additionally, the pyridin-2-yl substituent introduces another layer of complexity, potentially enhancing solubility and metabolic stability.

In recent years, there has been growing interest in the development of multifunctional compounds that can simultaneously target multiple pathways or interact with diverse biological receptors. The combination of fluorene and pyridine in 3-({((9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid] makes it an attractive candidate for such applications. For instance, fluorene derivatives are known for their fluorescence properties, which can be exploited in diagnostic imaging and bioconjugation techniques. On the other hand, pyridine-based compounds often exhibit potent activity against various therapeutic targets, including enzymes and receptors involved in metabolic diseases and cancer.

The methoxycarbonyl group (MOC) at the amino position serves as a protecting group that can be selectively removed under specific conditions, allowing for controlled synthesis and functionalization. This feature is particularly valuable in drug development, where precise control over molecular structure is crucial for optimizing pharmacokinetic properties and biological activity. The cyclobutane ring itself contributes to the overall rigidity of the molecule, which can improve binding affinity to protein targets by reducing conformational flexibility.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Virtual screening methods have been employed to identify potential binding sites and optimize lead compounds for various therapeutic applications. In this context, 3-({((9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid] has been investigated using molecular docking simulations to assess its interaction with target proteins. These studies have revealed promising binding affinities with enzymes implicated in inflammation and cancer progression.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the fluorene moiety via nucleophilic substitution or coupling reactions, followed by protection of the amino group with a methoxycarbonyl group. The final step involves coupling the pyridinyl substituent to the cyclobutane core through palladium-catalyzed cross-coupling reactions. Each step must be carefully monitored using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure the integrity of the intermediate products.

The pharmacological profile of 3-({((9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid] has been preliminarily evaluated in cell-based assays. Initial studies have shown moderate activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology. Additionally, preliminary pharmacokinetic studies indicate favorable solubility and metabolic stability, which are critical factors for drug development. Further investigations are ongoing to explore its efficacy in animal models and to identify potential side effects or toxicities.

The role of computational tools in drug discovery cannot be overstated. Machine learning algorithms have been trained on large datasets of bioactive compounds to predict new molecular structures with desired properties. These algorithms can identify novel analogs of known drugs or suggest modifications that enhance biological activity while minimizing toxicity. In this regard, 3-({((9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid] represents an interesting case study where computational methods have guided its design and optimization.

The integration of experimental data with computational predictions has led to more efficient drug discovery pipelines. High-throughput screening (HTS) techniques combined with machine learning can rapidly identify hits from large libraries of compounds, while structural biology methods provide detailed insights into molecular interactions at the atomic level. This interdisciplinary approach has been instrumental in advancing research in areas such as kinase inhibition and targeted protein degradation.

In conclusion, 3-{(9H-fluoren-9-ylmethoxycarbonyl}amino)-3-(pyridin -2 - y l )c y c lob u t an e -1 -carboxylic acid (CAS No: 2219408 -20 - 3) is a promising compound with potential applications in pharmaceutical research and drug development. Its unique structural features, including the combination of fluorene and pyridine moieties along with a protected amino group on a cyclobutane core, make it an attractive candidate for further exploration. Ongoing research aims to elucidate its biological activity and optimize its pharmacokinetic properties for therapeutic use.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司